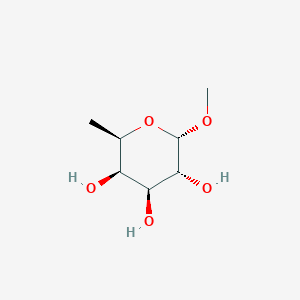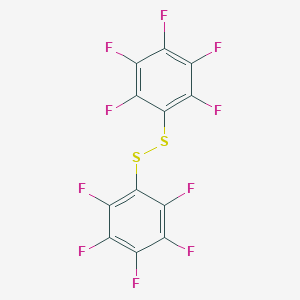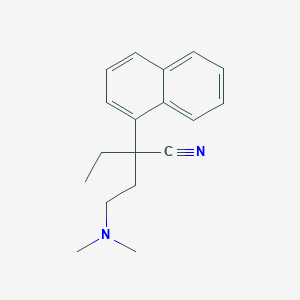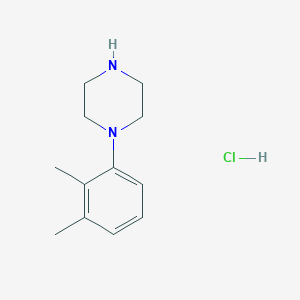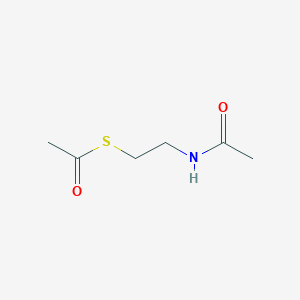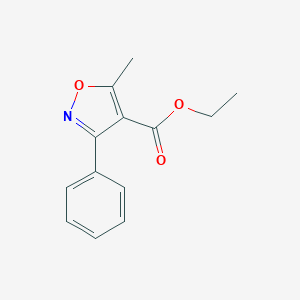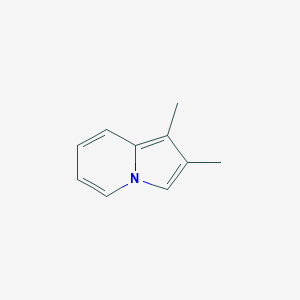
1,2-Dimethylindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethylindolizine is a heterocyclic organic compound with a fused pyrrolidine ring and an indole ring. It has been the subject of scientific research due to its unique structural properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethylindolizine varies depending on its application. In medicine, 1,2-Dimethylindolizine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In materials science, 1,2-Dimethylindolizine exhibits semiconducting properties due to its ability to form pi-conjugated systems, which allows for the transport of electrons. In organic chemistry, 1,2-Dimethylindolizine induces enantioselective reactions by acting as a chiral auxiliary, which allows for the formation of chiral products.
Efectos Bioquímicos Y Fisiológicos
1,2-Dimethylindolizine has been shown to have various biochemical and physiological effects. In medicine, 1,2-Dimethylindolizine has been shown to inhibit the growth of cancer cells by inducing apoptosis, which leads to the destruction of cancer cells. In materials science, 1,2-Dimethylindolizine exhibits semiconducting properties, which allows for the transport of electrons. In organic chemistry, 1,2-Dimethylindolizine induces enantioselective reactions by acting as a chiral auxiliary, which allows for the formation of chiral products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Dimethylindolizine has advantages and limitations for lab experiments. One advantage is its potential as a building block for organic electronic devices due to its semiconducting properties. Another advantage is its potential as a chiral auxiliary in enantioselective reactions. However, one limitation is its low solubility in common solvents, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1,2-Dimethylindolizine. One direction is the development of new synthesis methods that are more efficient and scalable. Another direction is the study of its potential as a building block for organic electronic devices, as well as its potential as a chiral auxiliary in enantioselective reactions. Additionally, the study of its potential as an anticancer agent could lead to the development of new cancer treatments.
Métodos De Síntesis
The synthesis of 1,2-Dimethylindolizine can be achieved through various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amino acid to form a cyclic imine, which is then reduced to form 1,2-Dimethylindolizine. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone to form an intermediate, which is then cyclized to form 1,2-Dimethylindolizine. The Bischler-Napieralski reaction involves the condensation of an amine with a ketone or aldehyde to form an imine, which is then cyclized to form 1,2-Dimethylindolizine.
Aplicaciones Científicas De Investigación
1,2-Dimethylindolizine has been the subject of scientific research due to its potential applications in various fields, including medicine, materials science, and organic chemistry. In medicine, 1,2-Dimethylindolizine has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In materials science, 1,2-Dimethylindolizine has been studied for its potential as a building block for organic electronic devices, as it has been shown to exhibit semiconducting properties. In organic chemistry, 1,2-Dimethylindolizine has been studied for its potential as a chiral auxiliary, as it has been shown to induce enantioselective reactions.
Propiedades
Número CAS |
1125-77-5 |
|---|---|
Nombre del producto |
1,2-Dimethylindolizine |
Fórmula molecular |
C10H11N |
Peso molecular |
145.2 g/mol |
Nombre IUPAC |
1,2-dimethylindolizine |
InChI |
InChI=1S/C10H11N/c1-8-7-11-6-4-3-5-10(11)9(8)2/h3-7H,1-2H3 |
Clave InChI |
LXJSTVUBHWUAOY-UHFFFAOYSA-N |
SMILES |
CC1=CN2C=CC=CC2=C1C |
SMILES canónico |
CC1=CN2C=CC=CC2=C1C |
Sinónimos |
1,2-Dimethylindolizine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




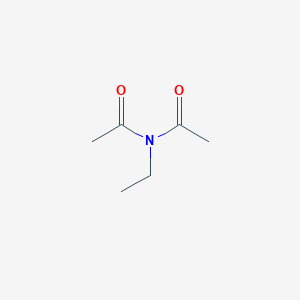

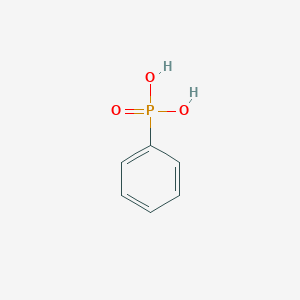
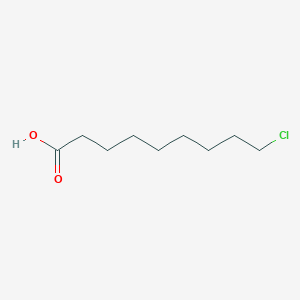
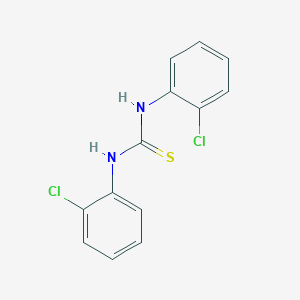

![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B72735.png)
